

An In-depth Technical Guide to 4-Methylindoline Hydrochloride

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Compound of Interest

Compound Name: 4-Methylindoline hydrochloride

Cat. No.: B3026920

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CAS Number: 1187928-38-6

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Methylindoline hydrochloride** (CAS Number: 1187928-38-6), a key heterocyclic building block in medicinal chemistry and drug discovery. While specific experimental data for the hydrochloride salt is not extensively published, this guide synthesizes information on the parent compound, 4-Methylindoline, with established principles of hydrochloride salt formation, characterization, and handling. We will delve into the synthesis of the indoline core, its conversion to the hydrochloride salt, detailed analytical characterization, physicochemical properties, applications in drug development, and essential safety protocols. This document is intended to serve as a foundational resource for researchers utilizing this compound in their synthetic and therapeutic development endeavors.

Introduction to the Indoline Scaffold

The indoline, or 2,3-dihydroindole, scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products and synthetic pharmaceuticals.^[1] Its unique structural and electronic properties make it an invaluable component in the design of bioactive molecules. The fusion of a benzene ring with a five-membered nitrogen-containing ring imparts a rigid, three-dimensional structure that can effectively interact with biological targets.^[1] The introduction of substituents, such as a methyl group at the 4-position, allows for the fine-tuning of a

compound's steric and electronic properties, which can significantly impact its pharmacological profile, including potency and selectivity.[1]

Indoline derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anti-tumor, and antibacterial properties.[1][2] Their role as key intermediates in the synthesis of more complex molecules further underscores their importance in the pharmaceutical industry.[3] **4-Methylindoline hydrochloride**, as a salt form, offers advantages in terms of stability, solubility, and ease of handling compared to its free base counterpart, making it a practical choice for research and development.

Physicochemical Properties

While specific experimental data for **4-Methylindoline hydrochloride** is limited, we can infer its properties based on the free base, 4-Methylindoline, and the general characteristics of amine hydrochlorides.

Property	4-Methylindoline (Free Base)	4-Methylindoline hydrochloride (Predicted)
CAS Number	62108-16-1	1187928-38-6[2]
Molecular Formula	C ₉ H ₁₁ N[4]	C ₉ H ₁₂ ClN[2]
Molecular Weight	133.19 g/mol [4]	169.65 g/mol [2]
Appearance	Data not available	Likely a crystalline solid
Melting Point	Data not available	Expected to be significantly higher than the free base
Boiling Point	Data not available	Not applicable (decomposes)
Solubility	Poorly soluble in water	Expected to have enhanced solubility in water and polar protic solvents[5]

Rationale for Predicted Properties: The conversion of a basic amine to its hydrochloride salt involves the protonation of the nitrogen atom. This introduces an ionic character to the molecule, leading to stronger intermolecular forces within the crystal lattice. Consequently, the

melting point of the salt is typically much higher than that of the free base. The ionic nature also significantly enhances the compound's solubility in polar solvents like water, a crucial attribute for many pharmaceutical applications.[5]

Synthesis and Purification

The synthesis of **4-Methylindoline hydrochloride** is a two-step process: the formation of the 4-methylindoline core followed by its conversion to the hydrochloride salt.

Synthesis of 4-Methylindoline

The indoline skeleton can be synthesized through various methods, with one of the most common being the reduction of the corresponding indole.[6]

Experimental Protocol: Reduction of 4-Methylindole to 4-Methylindoline

This protocol is a general representation based on established methods for indole reduction.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylindole (1 equivalent) in a suitable acidic medium, such as 85% phosphoric acid.[7]
- **Addition of Reducing Agent:** While stirring, add a reducing agent like zinc dust (excess) portion-wise to the solution. The reaction is exothermic and should be controlled with an ice bath if necessary.[7]
- **Reaction Monitoring:** Heat the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Cool the reaction mixture to room temperature and carefully quench it by adding it to a beaker of ice. Basify the mixture with a concentrated aqueous solution of sodium hydroxide (NaOH) to a pH > 10.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield crude 4-

methyldoline.

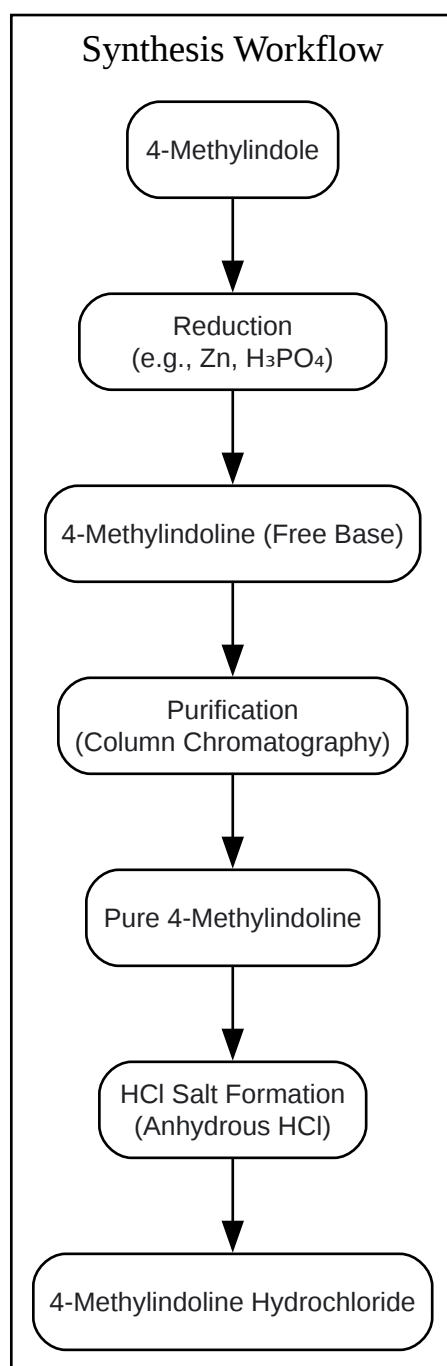
- Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Formation of 4-Methyldoline Hydrochloride

The conversion of the basic 4-methyldoline to its hydrochloride salt is a straightforward acid-base reaction. This process is often performed to improve the compound's stability and aqueous solubility.^[8]

Experimental Protocol: Preparation of 4-Methyldoline Hydrochloride

- Dissolution: Dissolve the purified 4-methyldoline (1 equivalent) in a suitable anhydrous organic solvent, such as diethyl ether or acetone.^[8]
- Acidification: While stirring, slowly add a solution of anhydrous hydrogen chloride (HCl) in the same solvent (or bubble anhydrous HCl gas through the solution) until the precipitation of the hydrochloride salt is complete.^[8] The use of anhydrous conditions is crucial to prevent the formation of wet, oily products.^[8]
- Isolation: Collect the precipitated solid by vacuum filtration.
- Washing and Drying: Wash the solid with a small amount of the cold, anhydrous solvent to remove any unreacted starting material or impurities. Dry the resulting white to off-white solid under vacuum to obtain pure **4-Methyldoline hydrochloride**.



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Caption: General workflow for the synthesis of **4-Methylindoline Hydrochloride**.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of **4-Methylindoline hydrochloride**. While specific spectra for the hydrochloride are not readily available in the literature, we can predict the key features based on the known data for related structures like 4-methylindole and the principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aliphatic protons of the five-membered ring, and the methyl group. Upon protonation to form the hydrochloride salt, the N-H proton will become more deshielded and may appear as a broad singlet at a higher chemical shift. The protons adjacent to the nitrogen (at the C2 and C3 positions) are also expected to experience a downfield shift due to the inductive effect of the positively charged nitrogen.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms. Similar to the proton spectrum, the carbons directly attached to the nitrogen (C3a and C7a) and those in the pyrrolidine ring (C2 and C3) are expected to shift downfield upon protonation.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Methylindoline hydrochloride** will exhibit characteristic absorption bands. A key feature to confirm the formation of the hydrochloride salt is the appearance of a broad absorption band in the region of $2400\text{--}3000\text{ cm}^{-1}$, which is characteristic of the $\text{N}^+\text{-H}$ stretching vibration in amine salts. The N-H bending vibration is also expected in the $1500\text{--}1600\text{ cm}^{-1}$ region. Other expected signals include C-H stretching for the aromatic and aliphatic portions, and C=C stretching for the aromatic ring.

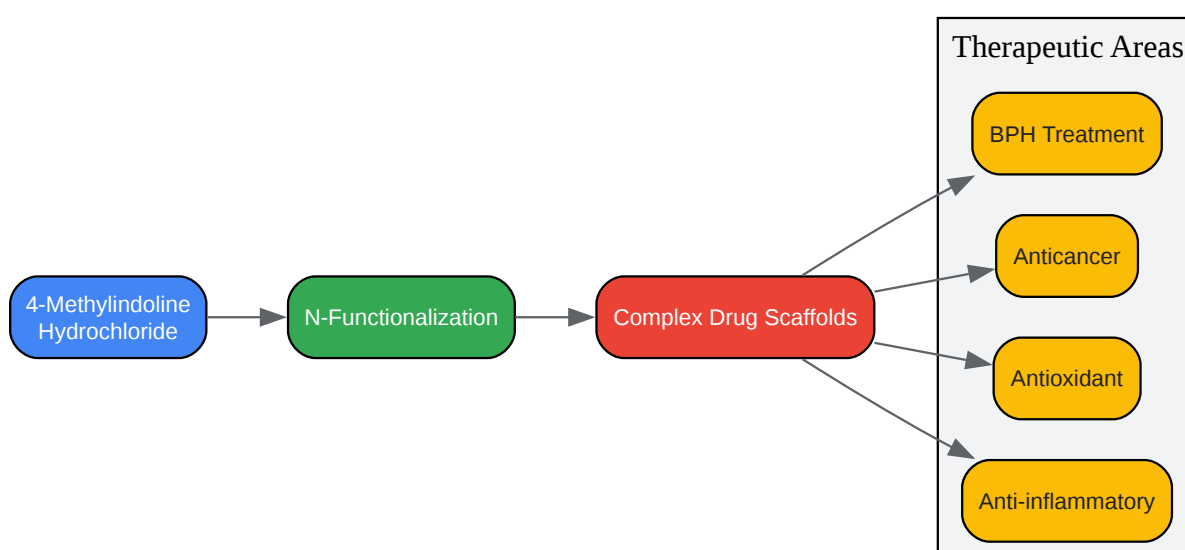
Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. For **4-Methylindoline hydrochloride**, the mass spectrum will typically show the molecular ion peak for the free base (4-methylindoline) at $m/z = 133.19$, as the hydrochloride salt will dissociate in the mass spectrometer.

Applications in Research and Drug Development

The indoline scaffold is a cornerstone in the development of new therapeutic agents.[1] The strategic placement of a methyl group at the 4-position can influence the molecule's interaction with target proteins and its metabolic stability.

- As a Synthetic Intermediate: **4-Methylindoline hydrochloride** serves as a versatile building block for the synthesis of more complex molecules. The secondary amine of the indoline core can be readily functionalized, allowing for the introduction of various side chains and pharmacophores.[2]
- In Medicinal Chemistry: Derivatives of substituted indolines have been investigated for a range of therapeutic applications:
 - Anti-inflammatory and Antioxidant Agents: Indoline derivatives have shown potent anti-inflammatory and antioxidant activities.[2]
 - α 1A-Adrenoceptor Antagonists: Certain indoline derivatives have been developed as selective antagonists for the α 1A-adrenergic receptor, with potential applications in the treatment of benign prostatic hyperplasia.[9]
 - Anticancer Agents: The indoline core is present in several compounds investigated for their anti-tumor properties.[1]



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